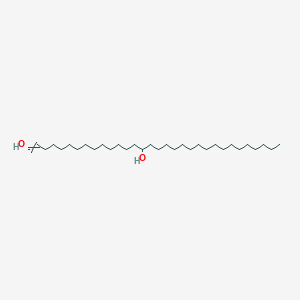

Dotriacont-1-ene-1,15-diol

Description

Dotriacont-1-ene-1,15-diol (C₃₂H₆₂O₂) is a long-chain diol characterized by a 32-carbon backbone with hydroxyl groups at positions 1 and 15 and a double bond at position 1. This compound is primarily studied in environmental and biogeochemical contexts, where it serves as a biomarker for specific microbial sources and paleoenvironmental conditions. Its structural uniqueness, including the unsaturated bond and hydroxyl placement, differentiates it from other long-chain diols commonly observed in marine and freshwater systems.

Properties

CAS No. |

114749-63-2 |

|---|---|

Molecular Formula |

C32H64O2 |

Molecular Weight |

480.8 g/mol |

IUPAC Name |

dotriacont-1-ene-1,15-diol |

InChI |

InChI=1S/C32H64O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32(34)30-27-24-21-18-15-12-13-16-19-22-25-28-31-33/h28,31-34H,2-27,29-30H2,1H3 |

InChI Key |

WBQREJHQGTVHMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCC=CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dotriacont-1-ene-1,15-diol typically involves the hydroxylation of 1-dotriacontene. This can be achieved through the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction conditions often include a non-aqueous solvent such as chloroform or acetone to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain alkenes followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and ketones.

Reduction: The compound can be reduced to form saturated diols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Acid chlorides, alkyl halides

Major Products:

Oxidation: Aldehydes, ketones

Reduction: Saturated diols

Substitution: Esters, ethers

Scientific Research Applications

Dotriacont-1-ene-1,15-diol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Serves as a biomarker for certain marine algae and can be used in the study of marine ecosystems.

Industry: Utilized in the production of surfactants and lubricants.

Mechanism of Action

The mechanism of action of Dotriacont-1-ene-1,15-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating its role as a surfactant. Additionally, the double bond can participate in electrophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Correlation of Diols with Temperature and Salinity

Key Findings:

- This compound exhibits the strongest positive correlation with temperature among C₃₂ diols, making it a robust paleothermometer in freshwater systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.